5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine
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Overview
Description
5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C9H8ClN3 . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of pyrido[3,4-b]pyrazine derivatives has been reported in several studies . These studies have used various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(N=C2C(=N1)C=CN=C2Cl)C . The compound has a molecular weight of 228.08 .Physical and Chemical Properties Analysis
The physical form of this compound is a yellow to brown solid . Its InChI code is 1S/C9H7Cl2N3/c1-4-5(2)13-8-6(12-4)3-7(10)14-9(8)11/h3H,1-2H3 .Scientific Research Applications
Synthetic Methodologies and Chemical Interactions 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine serves as a crucial precursor in the synthesis of a wide range of heterocyclic compounds, showcasing its versatility in organic synthesis. Mederski and colleagues (2003) demonstrated the preparation of 5-chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, emphasizing the compound's role in facilitating regioselective synthesis and modifications to yield various structurally diverse derivatives. The study highlighted the potential of these derivatives in chemical research due to their varied regiochemistry, enabling the exploration of new chemical spaces (Mederski et al., 2003).
Antimicrobial and Antibacterial Properties Research into the antimicrobial and antibacterial efficacy of derivatives of this compound has shown promising results. For instance, Asiri and Khan (2011) synthesized a bis-chalcone derived from thiophene and this compound, which, upon further modification, yielded compounds with significant antibacterial activity. Their findings suggest that these compounds could serve as potent antibacterial agents, offering a new avenue for the development of antimicrobial therapies (Asiri & Khan, 2011).
Optoelectronic Materials and Photophysical Properties The potential of this compound derivatives in optoelectronics has been explored through the synthesis of pyrazine-based push-pull chromophores. Hoffert et al. (2017) investigated the photophysical properties of these fluorophores, emphasizing the impact of electron-donating groups and π-conjugated systems on emission and intramolecular charge transfer. This research underscores the compound's utility in developing materials with tailored optical properties for applications in organic electronics and photonics (Hoffert et al., 2017).
Future Directions
The future directions for the study of 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine could involve further exploration of its synthesis methods, chemical reactions, and biological activities. More research is needed to clearly understand its mechanism of action and to conduct a detailed safety and hazard analysis .
Properties
IUPAC Name |
5-chloro-2,3-dimethylpyrido[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-5-6(2)13-8-7(12-5)3-4-11-9(8)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHGKUBKQVDTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CN=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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